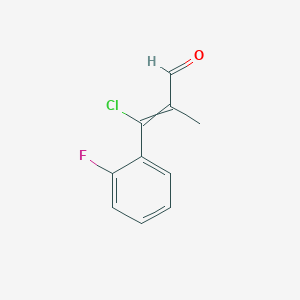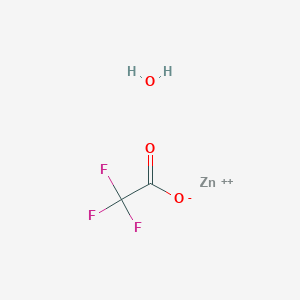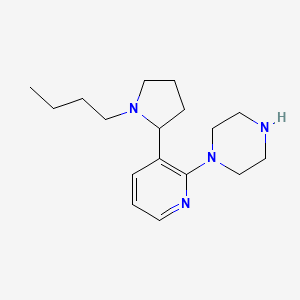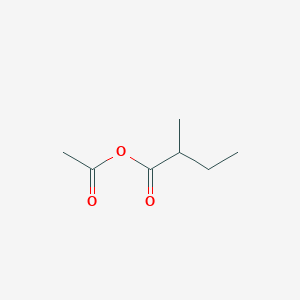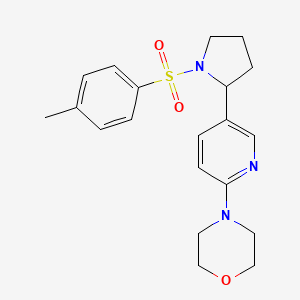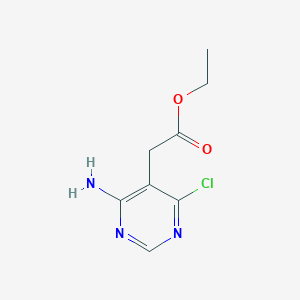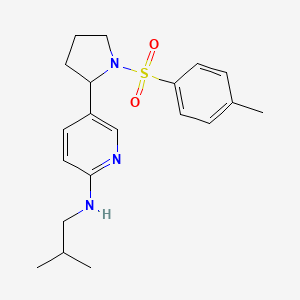
tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate; oxalic acid: is a compound with a complex structure that combines a carbamate group with an oxalic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. The process may also involve protection and deprotection steps to ensure the stability of intermediate compounds .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the molecule, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogenating agents, amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and protein binding. It can act as a substrate or inhibitor in various biochemical assays .
Medicine: It may be used to design new therapeutic agents targeting specific pathways or receptors .
Industry: In the industrial sector, tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers .
Mecanismo De Acción
The mechanism of action of tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparación Con Compuestos Similares
- tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate
- tert-butyl (2R)-2-benzylpiperazine-1-carboxylate
- tert-butyl (2S)-2-benzylpiperazine-1-carboxylate
- tert-butyl 2-benzylpiperazine-1-carboxylate
- tert-butyl (3S)-3-benzylpiperazine-1-carboxylate
Uniqueness: What sets tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in applications requiring precise molecular interactions.
Propiedades
Fórmula molecular |
C32H50N4O8 |
|---|---|
Peso molecular |
618.8 g/mol |
Nombre IUPAC |
tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate;oxalic acid |
InChI |
InChI=1S/2C15H24N2O2.C2H2O4/c2*1-15(2,3)19-14(18)17(4)13(11-16)10-12-8-6-5-7-9-12;3-1(4)2(5)6/h2*5-9,13H,10-11,16H2,1-4H3;(H,3,4)(H,5,6) |
Clave InChI |
HIHFDQGROUCFBN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)CN.CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)CN.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


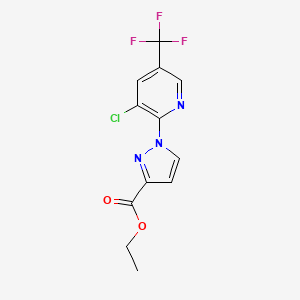
![2,5-Pyrrolidinedione, 1-[(2-methylbenzoyl)oxy]-](/img/structure/B11818867.png)

![5-[(1E)-1-(hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B11818877.png)
